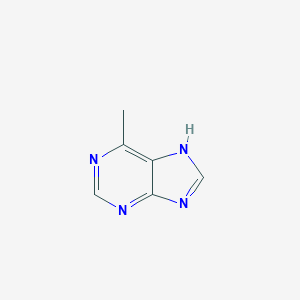
1,5-I-Aedans
Descripción general
Descripción
1,5-I-Aedans (also known as 1,5-I-Aedane) is a synthetic compound used in scientific research to study the biochemical and physiological effects of certain compounds. It is a derivative of 1,5-dihydroxy-3-hydroxy-2-methyl-4-pyrone, a naturally occurring compound found in many plants. This compound has a wide range of applications in scientific research, including the study of metabolic pathways, enzyme regulation, and cellular signaling.
Aplicaciones Científicas De Investigación
Herramienta de cuantificación de péptidos fluorescentes
1,5-I-Aedans puede usarse como una herramienta universal para la cuantificación de péptidos fluorescentes . Puede proporcionar fácilmente espectros de masas en tándem que son interpretables a partir de la secuenciación de novo .
Estrategias de separación de gradación de péptidos AEDANS-cisteína
Se han evaluado dos estrategias de separación de gradación para péptidos AEDANS-cisteína . Una estrategia utiliza cromatografía de afinidad de metal inmovilizado (IMAC) para recuperar péptidos marcados con AEDANS y reducir la complejidad de las mezclas de péptidos .
Método de fase sólida para la separación de péptidos
En otro método de fase sólida, this compound se acopla con una resina fotolítica basada en orto-nitrobencilo para producir una resina . Esta resina puede etiquetar y separar péptidos que contienen tiol y que contienen cisteína con una etiqueta AEDANS modificada .
Enriquecimiento de péptidos que contienen cisteína
El esquema de gradación que utiliza el método de fase sólida enriquece los péptidos que contienen cisteína de manera más específica que la estrategia IMAC .
Generación de curvas de elución basadas en fluorescencia
Con un detector de fluorescencia en línea y un espectrómetro de masas Q-TOF, se pueden generar curvas de elución basadas en fluorescencia y espectros de masas de iones positivos correspondientes de péptidos marcados con AEDANS .
Disociación inducida por colisión (CID) de péptidos AEDANS
Los péptidos AEDANS inducidos por fluorescencia pueden someterse a disociación inducida por colisión (CID), mostrando espectros de iones productos fácilmente interpretables con una etiqueta completa .
Etiquetado de sulfhidrilos de proteínas
This compound es una sonda de fluorescencia que se utiliza para etiquetar sulfhidrilos de proteínas
Mecanismo De Acción
Target of Action
1,5-I-Aedans, also known as N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, is primarily used as a fluorescent probe . Its primary targets are protein sulfhydryls . These are sulfur-containing groups found in proteins, particularly cysteine residues, which play crucial roles in protein structure and function.
Mode of Action
This compound interacts with its targets through a covalent bonding mechanism . It readily reacts with both thiol compounds and sulfhydryl groups to provide photo-stable covalent derivatives . This interaction results in changes in the fluorescence properties of the protein, which can be used to study conformational changes, fluorescence anisotropy, and protein-protein interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the proteins it labels. By labeling protein sulfhydryls, it can potentially affect any pathway involving these proteins. The fluorescence properties of this compound allow researchers to study these effects in detail .
Pharmacokinetics
It is known that this compound is soluble in dimethylformamide (dmf) or buffer above ph 6 . This solubility could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound action are primarily observed as changes in fluorescence properties. These changes can be used to study various aspects of protein function, including conformational changes and interactions with other proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents . Additionally, its fluorescence properties can be affected by the pH of the environment . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific environmental conditions.
Safety and Hazards
When handling 1,5-I-AEDANS, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Direcciones Futuras
1,5-I-AEDANS can be used as a versatile fluorescence-based peptide quantification tool and provides readily interpretable tandem mass spectra for de novo peptide sequencing . Two AEDANS-cysteinyl-peptide fractionation strategies were evaluated . One strategy employs immobilized metal affinity chromatography (IMAC) to recover AEDANS-labeled peptides and reduce the complexity of peptide mixtures . In an alternate solid-phase approach, this compound was coupled to an o-nitrobenzyl-based photocleavable resin to produce a resin that can label and isolate thiols and cysteine-containing peptides with a modified-AEDANS label . This fractionation protocol enriches cysteine-containing peptides more specifically than the IMAC strategy .
Análisis Bioquímico
Biochemical Properties
1,5-I-Aedans plays a significant role in biochemical reactions due to its ability to react with thiol groups. It interacts primarily with thiol-containing biomolecules, forming stable covalent bonds. This interaction is crucial for labeling and tracking proteins in various biochemical assays . The compound’s fluorescence properties make it an excellent marker for studying protein dynamics and interactions.
Cellular Effects
This compound influences various cellular processes by labeling thiol groups in proteins. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in muscle fibers, this compound is used to label crossbridges, providing insights into muscle contraction mechanisms . The compound’s ability to label specific proteins allows researchers to study cellular processes with high precision.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to thiol groups in proteins. This binding can lead to enzyme inhibition or activation, depending on the protein’s role in cellular processes. The compound’s fluorescence properties also enable it to act as a resonance energy donor in Förster Resonance Energy Transfer (FRET) experiments, facilitating the study of protein-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to light, which can lead to photodegradation in both aqueous solutions and organic solvents . Long-term studies have shown that this compound can maintain its labeling properties for extended periods, allowing for detailed analysis of protein dynamics over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels thiol groups without causing significant toxicity. At high doses, this compound can exhibit toxic effects, potentially disrupting cellular functions . Researchers must carefully optimize the dosage to balance effective labeling with minimal adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s primary interaction is with thiol-containing enzymes, which can affect metabolic flux and metabolite levels. These interactions are crucial for studying enzyme kinetics and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical assays .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often targeting compartments rich in thiol-containing proteins. The compound’s localization can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. This property is valuable for studying the spatial dynamics of proteins within cells .
Propiedades
IUPAC Name |
5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMERMCRYYFRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190421 | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36930-63-9 | |
| Record name | IAEDANS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-I-Aedans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36930-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)

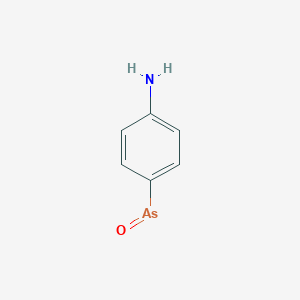
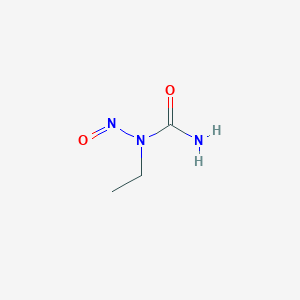
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
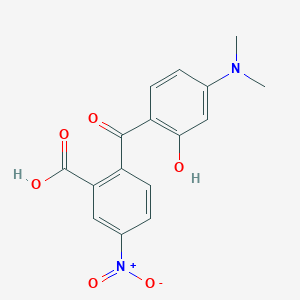
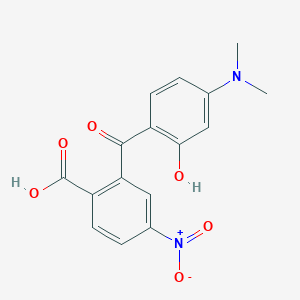
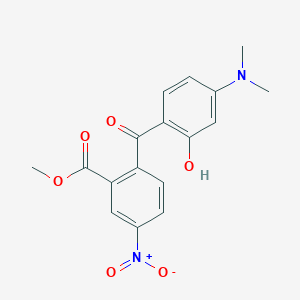
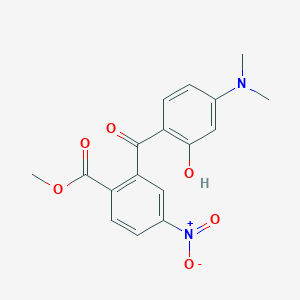
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

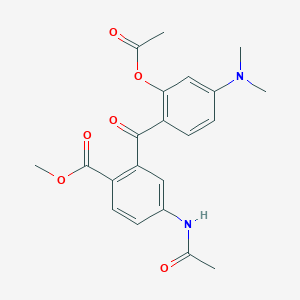
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)
